

High-Purity Methyl Homoveratrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl homoveratrate

Cat. No.: B094004

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This technical guide provides an in-depth overview of high-purity **methyl homoveratrate** (also known as methyl 2-(3,4-dimethoxyphenyl)acetate), a compound of increasing interest in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive information on its commercial availability, purity standards, and key experimental applications.

Commercial Availability and Purity Specifications

High-purity **methyl homoveratrate** (CAS No. 15964-79-1) is available from several reputable chemical suppliers. The purity of commercially available **methyl homoveratrate** is a critical factor for reliable and reproducible research. Suppliers typically offer grades with purities ranging from 97% to over 98%. It is imperative for researchers to obtain a Certificate of Analysis (CoA) from their chosen supplier to verify the purity and identify any potential impurities.

Supplier (Example)	Purity Specification	Analytical Method(s)
Sigma-Aldrich	≥97%	Gas Chromatography (GC)
Santa Cruz Biotechnology	Inquire for lot-specific data	Not specified
BLD Pharm	Inquire for details	Not specified
Shanghai Yuanye Bio-Technology Co., Ltd.	98%	CoA mentioned

Note: The table above is illustrative. Researchers should always request the most recent Certificate of Analysis for lot-specific data.

Analytical Characterization of Methyl Homoveratrate

The identity and purity of **methyl homoveratrate** are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Provides information on the chemical environment of hydrogen atoms in the molecule. Characteristic peaks for the methoxy groups, the aromatic protons, and the methyl ester group would be expected.
- ¹³C NMR: Shows the chemical shifts for the carbon atoms, confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS):

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for assessing purity and identifying volatile impurities. The mass spectrum of **methyl homoveratrate** will show a molecular ion peak corresponding to its molecular weight (210.23 g/mol) and characteristic fragmentation patterns.

A detailed, step-by-step protocol for the synthesis of high-purity **methyl homoveratrate** is available in the Organic Syntheses procedure, which involves the reaction of 3,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst.^[1]

Key Biological Activities and Experimental Protocols

Methyl homoveratrate has garnered attention for its potential as an anticancer agent, primarily through its inhibitory effects on two key enzymes: topoisomerase II and fatty acid synthase.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication and transcription, making it a key target for cancer chemotherapy.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

- Reaction Setup: In a microcentrifuge tube, combine the following on ice:
 - 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
 - kDNA substrate (e.g., 200 ng)
 - Test compound (**methyl homoveratrate**) at various concentrations (a solvent control, e.g., DMSO, should be included)
 - Purified human topoisomerase II enzyme (1-2 units)
 - Nuclease-free water to a final volume of 20 µL.
- Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
- Termination: Stop the reaction by adding 4 µL of 6x loading dye (containing SDS and a tracking dye).
- Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated an adequate distance.

- Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA at the top of the gel, while the decatenated minicircles will migrate further down in the control lanes.[\[2\]](#)[\[3\]](#)

Fatty Acid Synthase (FASN) Inhibition

Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, making it another attractive therapeutic target.[\[5\]](#)[\[6\]](#)

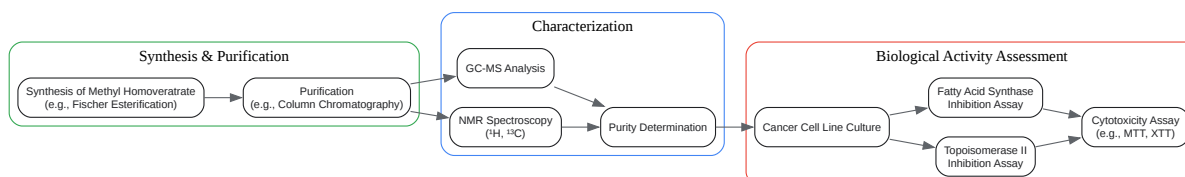
Experimental Protocol: FASN Activity Assay (Spectrophotometric)

This assay measures the activity of FASN by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.

- Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
 - Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
 - Dithiothreitol (DTT)
 - Acetyl-CoA
 - Malonyl-CoA
 - NADPH
- Pre-incubation: Add the test compound (**methyl homoveratrate**) at various concentrations to the reaction mixture and pre-incubate at 37°C for a defined period. A solvent control should be included.
- Initiation: Initiate the reaction by adding purified fatty acid synthase enzyme.
- Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Analysis: The rate of NADPH oxidation is proportional to FASN activity. Calculate the percentage of inhibition at each concentration of **methyl homoveratrate** to determine the IC50 value.[\[5\]](#)[\[6\]](#)

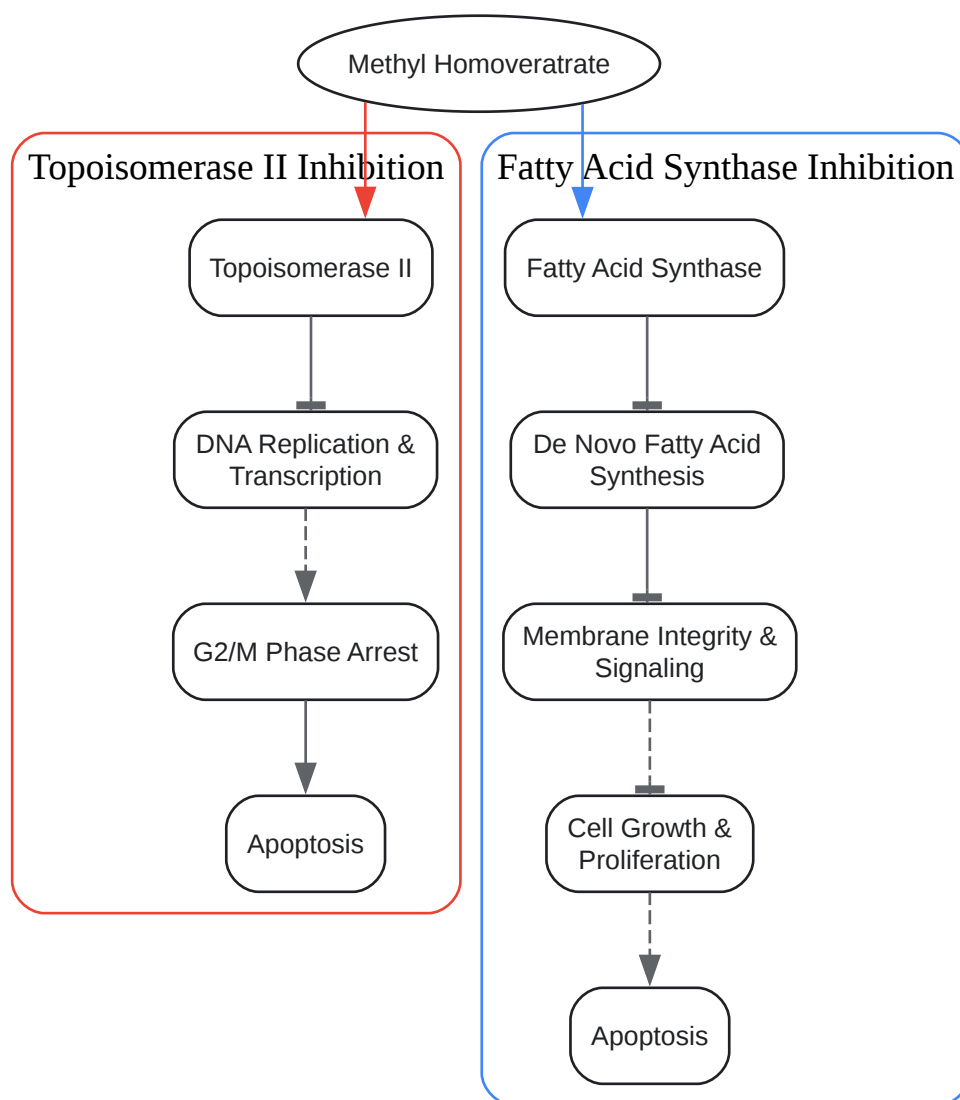
Signaling Pathways and Experimental Workflows

The inhibitory actions of **methyl homovertrate** on topoisomerase II and fatty acid synthase can disrupt critical cellular signaling pathways involved in cancer cell proliferation and survival.



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Fig. 1: Experimental workflow for the synthesis, characterization, and biological evaluation of **methyl homovertrate**.



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Fig. 2: Postulated signaling pathways affected by **methyl homoveratrate** through the inhibition of Topoisomerase II and Fatty Acid Synthase.

Conclusion

High-purity **methyl homoveratrate** is a promising compound for cancer research due to its inhibitory effects on topoisomerase II and fatty acid synthase. This guide provides a foundational understanding of its commercial landscape, analytical characterization, and key experimental protocols to aid researchers in their investigations. For reliable and reproducible results, it is crucial to use well-characterized, high-purity material and to optimize experimental

conditions. Further research is warranted to fully elucidate the cellular signaling pathways modulated by this compound and to explore its full therapeutic potential.

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